4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine
Description
This compound belongs to a class of 1,2,4-triazole derivatives fused with pyridine and substituted with a benzylthio group containing a trifluoromethyl (-CF₃) moiety.
Properties
Molecular Formula |
C16H13F3N4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H13F3N4S/c1-23-14(12-5-7-20-8-6-12)21-22-15(23)24-10-11-3-2-4-13(9-11)16(17,18)19/h2-9H,10H2,1H3 |
InChI Key |
LFBJVJVYOQFYBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyridine ring, and the attachment of the trifluoromethylbenzylsulfanyl group. Common reagents used in these reactions include hydrazine, pyridine derivatives, and trifluoromethylbenzyl halides. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi:
-
Antibacterial Activity :
- Studies have shown that this compound inhibits both Gram-positive and Gram-negative bacteria.
- For instance, it has been effective against strains such as Staphylococcus aureus and Escherichia coli.
-
Antifungal Activity :
- The compound has shown efficacy against common fungal pathogens, including species of Candida.
- In a study comparing its activity with fluconazole, several derivatives exhibited greater antifungal potency, particularly against Candida albicans with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Antimalarial Potential
The compound's structural features suggest it may serve as a lead for antimalarial drug development. Recent studies have focused on synthesizing derivatives that incorporate the triazole ring to enhance activity against Plasmodium falciparum, the causative agent of malaria:
- A virtual screening approach identified several trifluoromethyl-substituted derivatives as promising candidates for new antimalarial agents .
- In vitro evaluations have demonstrated significant antimalarial activity for certain synthesized compounds, indicating potential for further development .
Case Studies
- Antifungal Efficacy :
- Antimalarial Drug Discovery :
Summary of Findings
The compound 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine shows promising applications in medicinal chemistry due to its:
- Antimicrobial Properties : Effective against various bacteria and fungi.
- Antifungal Activity : Demonstrates superior efficacy against specific fungal strains.
- Potential Antimalarial Activity : Serves as a lead for developing new antimalarial drugs.
Mechanism of Action
The mechanism of action of 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the benzyl group, triazole ring, and pyridine moiety. Below is a comparative analysis:
Physicochemical Properties
- Melting Points: Fluorinated derivatives (e.g., ) typically exhibit lower melting points (96–103°C) compared to nitro- or chloro-substituted analogues (110–125°C), attributed to reduced crystallinity .
Stability and Reactivity
- Metabolic Stability: The -CF₃ group resists oxidative metabolism, offering a pharmacokinetic advantage over -CH₃ or -NO₂ analogues .
- Photostability: Fluorinated benzyl groups (e.g., ) may degrade under UV light, whereas -CF₃ derivatives show greater resilience .
Biological Activity
The compound 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
- Molecular Formula : C19H19F3N4O2S2
- Molecular Weight : 456.50 g/mol
- CAS Number : [Not specified in the provided data]
The biological activity of this compound can be attributed to its structural features, particularly the triazole ring and the sulfanyl group. These components are known to interact with various biological targets, influencing pathways related to inflammation and microbial resistance.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that similar triazole compounds showed activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . Although specific data for our compound is limited, it is reasonable to infer similar antimicrobial potential due to the structural similarities.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. For instance, compounds structurally related to 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine have shown promising results in inhibiting cancer cell proliferation. In one study, related triazolethione derivatives exhibited cytotoxic effects against colon carcinoma HCT-116 cells with IC50 values as low as 6.2 µM .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis of triazole derivatives indicated that modifications in the substituents significantly affect their biological activity. For example:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Triazole with methyl group | 6.2 | Colon cancer |
| Compound B | Triazole with chloro group | 43.4 | Breast cancer |
This table illustrates how variations in the chemical structure can lead to different levels of potency against various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented extensively. Triazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Such mechanisms suggest that our compound may also possess anti-inflammatory properties, although specific studies on this compound are needed for confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
